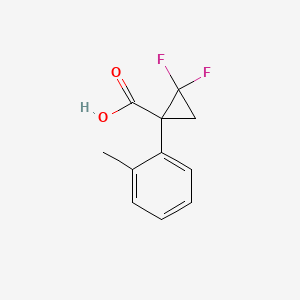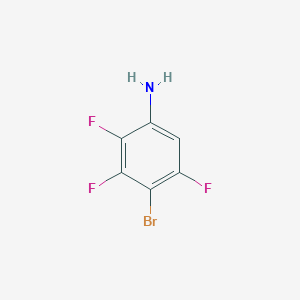
4-Bromo-2,3,5-trifluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,3,5-trifluoroaniline: is an organic compound with the molecular formula C6H3BrF3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3,5-trifluoroaniline typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and fluorination of aniline derivatives. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective substitution of the hydrogen atoms with bromine and fluorine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The process may include steps such as nitration, reduction, and halogenation, followed by purification techniques like crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3,5-trifluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, such as biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can produce different oxidized or reduced derivatives.
Scientific Research Applications
Chemistry: 4-Bromo-2,3,5-trifluoroaniline is used as a building block in organic synthesis. It is valuable for the preparation of more complex fluorinated aromatic compounds, which are important in materials science and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents with improved efficacy and selectivity.
Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, dyes, and specialty chemicals. Its fluorinated structure imparts desirable properties such as increased stability and bioactivity.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3,5-trifluoroaniline depends on its specific application. In drug design, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
- 4-Bromo-2,3,5,6-tetrafluoroaniline
- 2-Bromo-4,5,6-trifluoroaniline
- 4-Bromo-3-(trifluoromethyl)aniline
Comparison: 4-Bromo-2,3,5-trifluoroaniline is unique due to its specific substitution pattern on the benzene ring. Compared to other similar compounds, it offers distinct reactivity and properties, making it suitable for specific applications in synthesis and research. For example, the presence of three fluorine atoms and one bromine atom provides a balance of electronic effects that can influence its chemical behavior and interactions.
Properties
Molecular Formula |
C6H3BrF3N |
|---|---|
Molecular Weight |
225.99 g/mol |
IUPAC Name |
4-bromo-2,3,5-trifluoroaniline |
InChI |
InChI=1S/C6H3BrF3N/c7-4-2(8)1-3(11)5(9)6(4)10/h1H,11H2 |
InChI Key |
OTKIRDUIIXKXEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


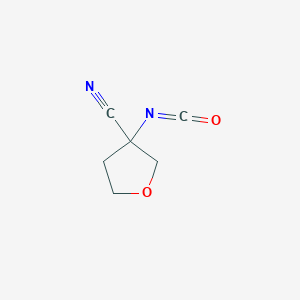

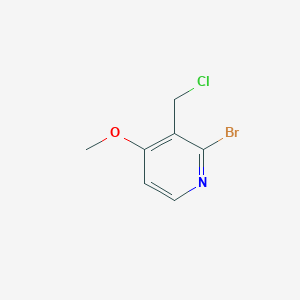
![6-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13647825.png)
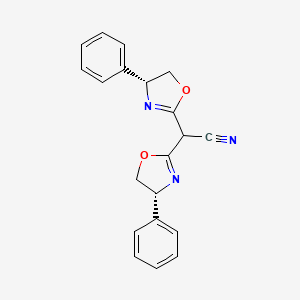
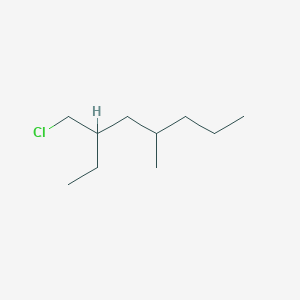
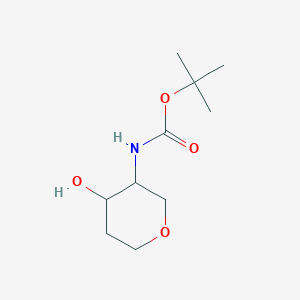
![4'-(Decyloxy)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13647846.png)
![3'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13647866.png)
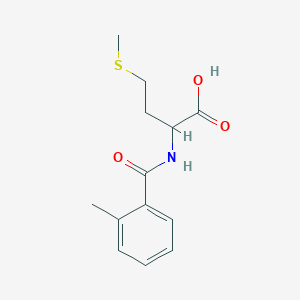

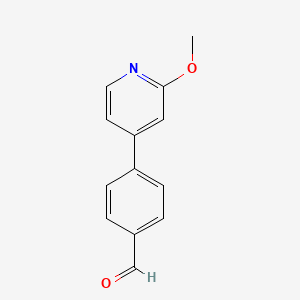
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride](/img/structure/B13647882.png)
